molecular formula C18H27N3O4 B5479795 N-[(1R,3S)-3-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]cyclopentyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide

N-[(1R,3S)-3-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]cyclopentyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide

Cat. No.: B5479795
M. Wt: 349.4 g/mol
InChI Key: OLWYUNQVOXCJSH-IDTSFGKNSA-N
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Description

N-[(1R,3S)-3-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]cyclopentyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a unique structure that includes a morpholine ring, a cyclopentyl group, and an oxazole ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,3S)-3-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]cyclopentyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the morpholine ring, the cyclopentyl group attachment, and the construction of the oxazole ring. Each step requires specific reaction conditions, such as controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,3S)-3-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]cyclopentyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, reduction could produce alcohols or amines, and substitution reactions would result in derivatives with different functional groups.

Scientific Research Applications

N-[(1R,3S)-3-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]cyclopentyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R,3S)-3-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]cyclopentyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(1R,3S)-3-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]cyclopentyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide: shares similarities with other compounds containing morpholine, cyclopentyl, and oxazole rings.

Uniqueness

What sets this compound apart is its unique combination of these functional groups, which can result in distinct chemical and biological properties

Properties

IUPAC Name

N-[(1R,3S)-3-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]cyclopentyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-10-8-21(9-11(2)24-10)18(23)14-5-6-15(7-14)20-17(22)16-12(3)25-13(4)19-16/h10-11,14-15H,5-9H2,1-4H3,(H,20,22)/t10-,11+,14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWYUNQVOXCJSH-IDTSFGKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2CCC(C2)NC(=O)C3=C(OC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)[C@H]2CC[C@H](C2)NC(=O)C3=C(OC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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